

Application Notes and Protocols: EW-7195 Treatment for 4T1 Orthotopic-Grafted Mice

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Compound of Interest

Compound Name: EW-7195

Cat. No.: B15613389

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **EW-7195**, a potent and selective inhibitor of the TGF- β type I receptor (ALK5), in a 4T1 orthotopic breast cancer mouse model. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the anti-metastatic potential of this compound.

Introduction

Transforming growth factor- β (TGF- β) signaling plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, invasion, and metastasis.[1][2] The 4T1 murine breast cancer model is a highly aggressive and metastatic model that closely mimics human triple-negative breast cancer, making it a valuable tool for preclinical studies.[3][4] **EW-7195** is a small molecule inhibitor of ALK5, a key kinase in the TGF- β signaling pathway.[5][6] By inhibiting ALK5, **EW-7195** blocks the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex, thereby inhibiting TGF- β -mediated epithelial-to-mesenchymal transition (EMT), cell motility, and invasion.[5][7][6] In vivo studies have demonstrated that **EW-7195** effectively suppresses lung metastasis in 4T1 orthotopic-grafted mice.[5][7][8]

Data Presentation

Table 1: In Vitro Efficacy of EW-7195

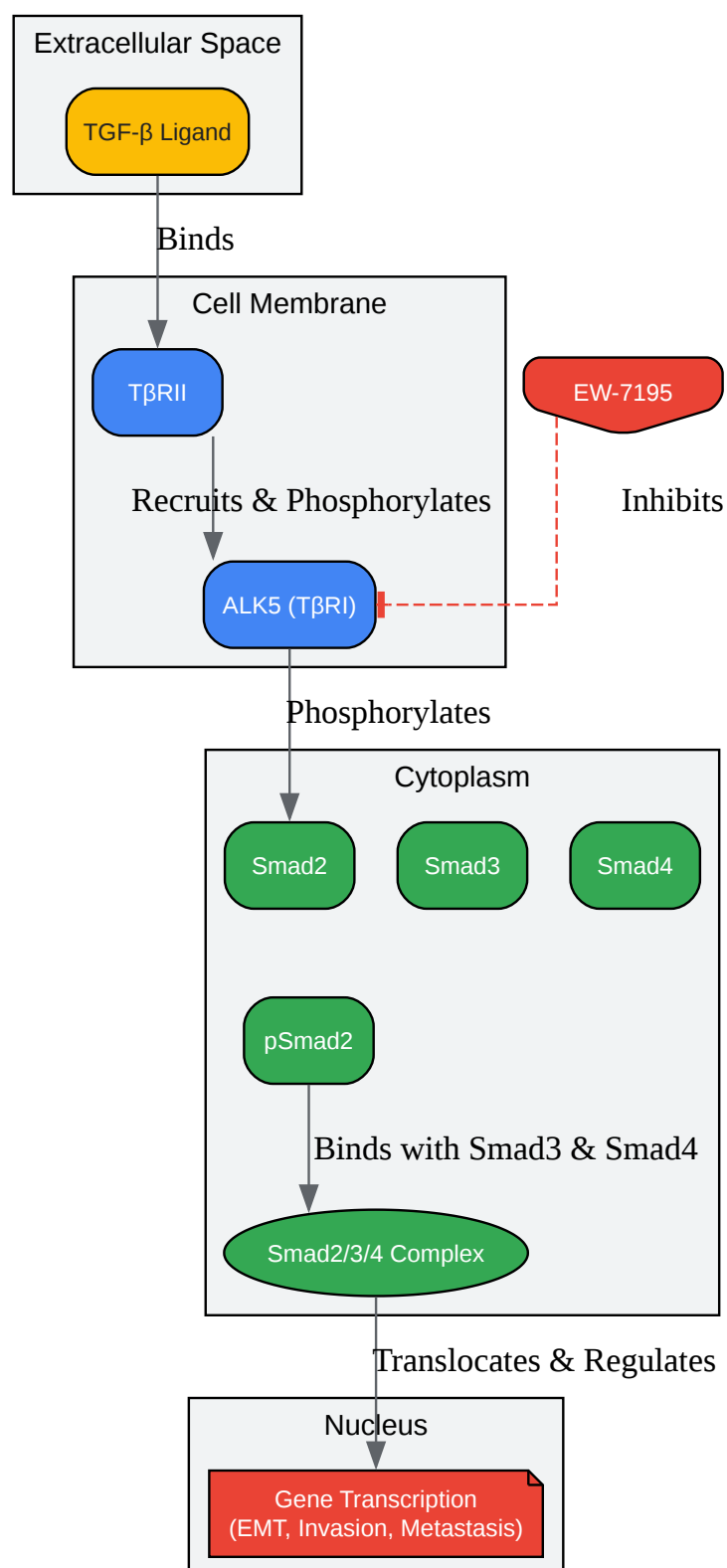
Parameter	Value	Cell Line	Reference
IC50 (ALK5 Inhibition)	4.83 nM	N/A	[5] [7] [8]
Smad2 Phosphorylation Inhibition	0.5-1 μ M (effective concentration)	4T1	[8]

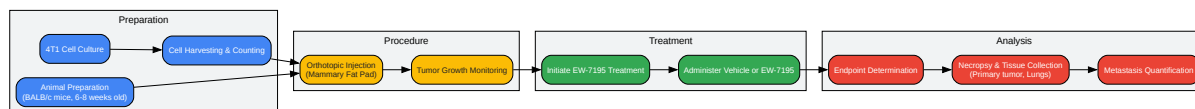
Table 2: In Vivo Efficacy of EW-7195 in 4T1 Orthotopic Model

Animal Model	Dosage and Administration	Key Findings	Reference
BALB/c mice	40 mg/kg; i.p.; three times a week for 2.5-3 weeks	Inhibited lung metastasis	[8]
BALB/c mice	5, 10, 20, or 40 mg/kg; three times a week for 28 days	Dose-dependent inhibition of lung metastasis	[9]
BALB/c mice	2.5 and 5 mg/kg	Prolonged survival by 36%	[9]

Signaling Pathway

The primary mechanism of action of **EW-7195** is the inhibition of the canonical TGF- β signaling pathway.





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